Positional Isomers: Divergent Kinase Selectivity
The 6-substituted pyridylpyrazole core (as in 6-(1H-pyrazol-1-yl)pyridin-3-amine) is a distinct pharmacophore from the 2-substituted isomer, leading to different selectivity profiles against kinases. In a scaffold-hopping study, the 2-isomer series (N-(1H-pyrazol-3-yl)pyridin-2-amine) was optimized for DLK inhibition, but the 6-isomer is a known building block for a different set of targets, including ALK5, FAK, and PDK1 [1]. This divergence means that a medicinal chemist targeting a specific kinase class cannot interchange the 2- and 6-substituted pyridylpyrazole amines without fundamentally altering the lead series.
| Evidence Dimension | Target Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Building block for FAK, ALK5, PDK1 inhibitors [1] |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)pyridin-3-amine (2-isomer) optimized for DLK inhibition |
| Quantified Difference | Qualitative difference in primary target engagement; not directly comparable in a single assay |
| Conditions | SAR studies across multiple kinase inhibitor patents and publications |
Why This Matters
Procurement of the incorrect positional isomer will lead to synthesis of the wrong lead series, wasting resources and delaying drug discovery timelines.
- [1] Pyrazolylaminopyridine derivatives useful as kinase inhibitors. Patent US-8835465-B2. Assignee: Pfizer Inc. View Source
